molecular formula C11H22ClNO4 B13900852 N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride CAS No. 18828-59-6

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride

Cat. No.: B13900852
CAS No.: 18828-59-6
M. Wt: 267.75 g/mol
InChI Key: SRYJSBLNSDMCEA-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, has unique structural features that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tertiary amine and an alkyl halide.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol, under reflux conditions. The temperature and reaction time are optimized to achieve maximum yield.

    Quaternization Reaction: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium compound. The reaction is typically exothermic and may require cooling to control the temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds.

Scientific Research Applications

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.

    Medicine: Studied for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride involves its interaction with biological membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, causing structural damage and increased permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl 3-carboxypropylammonium chloride
  • N,N,N-Trimethyl 2-hydroxy-3-carboxypropylammonium chloride
  • N,N,N-Trimethyl 2-acetoxy-3-carboxypropylammonium chloride

Uniqueness

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. Its butyryloxy group enhances its hydrophobicity, making it more effective as a surfactant and antimicrobial agent compared to similar compounds with different substituents.

Properties

CAS No.

18828-59-6

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

IUPAC Name

(2-butanoyloxy-3-carboxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H

InChI Key

SRYJSBLNSDMCEA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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